molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

Cat. No.: B11821942
M. Wt: 367.62 g/mol
InChI Key: UCLQVZPKJSEHLG-UHFFFAOYSA-N
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Description

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid typically involves the following steps:

    Methoxylation: The attachment of a methoxy group to the phenyl ring.

    Formation of Prop-2-enoic Acid: The final step involves the formation of the prop-2-enoic acid moiety.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H12BrClO3

Molecular Weight

367.62 g/mol

IUPAC Name

3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)

InChI Key

UCLQVZPKJSEHLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl

Origin of Product

United States

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